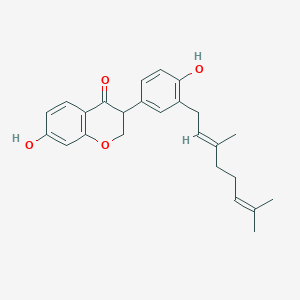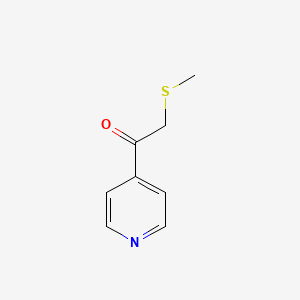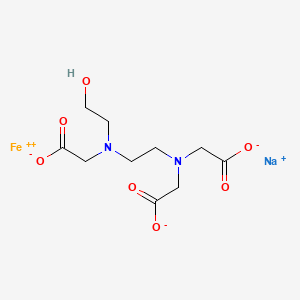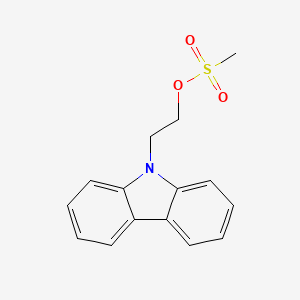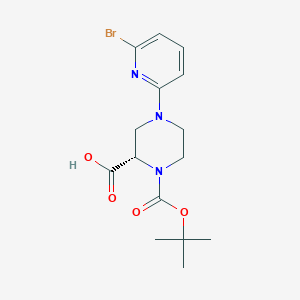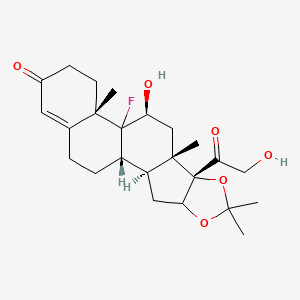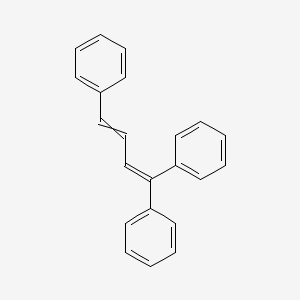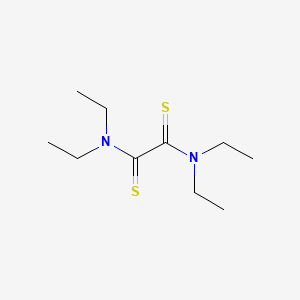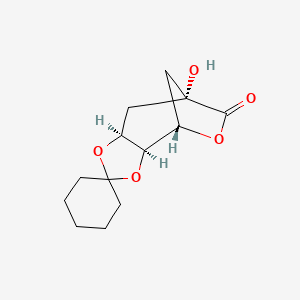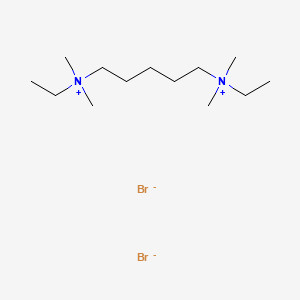
Ammonium, pentamethylenebis(dimethylethyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, pentamethylenebis(dimethylethyl-, dibromide) is a quaternary ammonium compound with the molecular formula C13-H32-N2.2Br and a molecular weight of 376.29 . Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants and antiseptics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, pentamethylenebis(dimethylethyl-, dibromide) involves the reaction of pentamethylene-1,5-diamine with ethyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, pentamethylenebis(dimethylethyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The dibromide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ammonium salts.
Applications De Recherche Scientifique
Ammonium, pentamethylenebis(dimethylethyl-, dibromide) has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and antimicrobial activity.
Medicine: Investigated for its potential use in antimicrobial formulations and disinfectants.
Industry: Utilized in the formulation of cleaning agents and sanitizers
Mécanisme D'action
The compound exerts its effects primarily through its interaction with cell membranes. The quaternary ammonium groups disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexamethylene-1,6-bis(dimethylethylammonium bromide)
- Tetramethylene-1,4-bis(dimethylethylammonium bromide)
- Trimethylene-1,3-bis(dimethylethylammonium bromide)
Uniqueness
Ammonium, pentamethylenebis(dimethylethyl-, dibromide) is unique due to its specific spacer length, which influences its antimicrobial activity and solubility properties. The pentamethylene spacer provides an optimal balance between hydrophobic and hydrophilic interactions, enhancing its effectiveness as an antimicrobial agent .
Propriétés
Numéro CAS |
13440-17-0 |
|---|---|
Formule moléculaire |
C13H32Br2N2 |
Poids moléculaire |
376.21 g/mol |
Nom IUPAC |
ethyl-[5-[ethyl(dimethyl)azaniumyl]pentyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C13H32N2.2BrH/c1-7-14(3,4)12-10-9-11-13-15(5,6)8-2;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
GZRBWRNTEQVUJE-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](C)(C)CCCCC[N+](C)(C)CC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


